4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
The compound 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex molecule featuring a 1,2,4-triazole core linked to a pyrazole moiety via a thioether bridge. Its design incorporates pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
4-methoxy-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N7O5S2/c1-21-5-7-22(8-6-21)28-18-27(29-4-3-17-46-29)37-39(28)31(41)20-47-33-36-35-30(38(33)24-11-13-25(14-12-24)40(43)44)19-34-32(42)23-9-15-26(45-2)16-10-23/h3-17,28H,18-20H2,1-2H3,(H,34,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSOZDGWTRPGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=C(C=C5)OC)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Structural Overview
The compound features several notable functional groups:
- Methoxy group : Enhances lipophilicity and biological activity.
- Nitrophenyl moiety : Associated with antibacterial and anticancer properties.
- Thiazole and pyrazole rings : Known for their roles in pharmacological activities.
Anticancer Properties
Research indicates that compounds with similar structures to 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide demonstrate notable anticancer effects. For instance:
- Cell Viability Reduction : Compounds with similar thiazole and pyrazole frameworks have shown decreased viability in various cancer cell lines including breast (MCF7), colon (HCT116), and lung (A549) cancers .
- Mechanism of Action : The compound likely interacts with specific enzymes involved in cancer progression. Molecular docking studies suggest binding affinity to targets associated with tumor growth and metastasis .
Anti-inflammatory Activity
The structural components of the compound suggest potential anti-inflammatory effects:
- Inhibition of Pro-inflammatory Markers : Similar derivatives have been reported to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro .
- Pathway Interference : The compound may inhibit pathways involving NF-kB signaling, which is crucial in inflammation and cancer biology .
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
Synthesis and Characterization
The synthesis of 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be achieved through various methods including cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. The presence of the triazole and pyrazole rings contributes to its potential as an anticancer agent by inhibiting pathways involved in cancer progression .
Anti-inflammatory Properties
Research has shown that derivatives of triazoles can exhibit anti-inflammatory effects by modulating inflammatory pathways. The interaction studies using molecular docking suggest that this compound may inhibit enzymes involved in inflammation.
Antimicrobial Activity
The thiophene and triazole components are known for their antimicrobial properties. Studies have indicated that compounds containing these groups can effectively combat bacterial infections .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of similar compounds against liver carcinoma cell lines (HEPG2). The results demonstrated a significant reduction in cell viability, indicating the potential of this compound as an effective anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In another study, researchers investigated the anti-inflammatory effects of related triazole compounds. The findings revealed that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their therapeutic action .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The central benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and the corresponding amine derivative.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux, 6 hours | 4-Methoxybenzoic acid + 4-(4-nitrophenyl)-5-((2-oxo-2-(pyrazolyl)ethyl)thio)-triazolemethylamine | Complete cleavage observed at elevated temperatures. |
| 2M NaOH, ethanol, 80°C, 4 hours | Sodium 4-methoxybenzoate + free amine derivative | Partial decomposition of the triazole ring noted. |
Oxidation of the Thioether Linkage
The thioether (-S-) group connecting the triazole and pyrazole moieties is susceptible to oxidation, forming sulfone or sulfoxide derivatives.
Reduction of the Nitrophenyl Group
The nitro (-NO<sub>2</sub>) group on the phenyl ring can be reduced to an amine (-NH<sub>2</sub>) under catalytic hydrogenation.
Substitution Reactions on the Triazole Ring
The 1,2,4-triazole ring undergoes nucleophilic substitution at the methylthio (-S-) position.
Pyrazole Ring Reactivity
The 4,5-dihydro-1H-pyrazole ring participates in alkylation and acylation reactions.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 hours | Acetylated pyrazole derivative | 85% |
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, acetone, reflux, 8 hours | N-Methylpyrazole analog | 72% |
Molecular Docking and Mechanistic Studies
Computational studies (DFT/B3LYP/6-31G(d,p)) reveal that the compound’s reactivity aligns with its electronic profile :
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazole Derivatives
Compounds with 1,2,4-triazole cores, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br; compounds [7–9] in ), share structural similarities with the target molecule. Key differences include:
- Tautomerism : Like compounds [7–9], the target’s triazole moiety likely exists in the thione tautomeric form, as evidenced by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Table 1: Spectral Comparison of Triazole Derivatives
| Compound | νC=S (cm⁻¹) | νNH (cm⁻¹) | Tautomeric Form |
|---|---|---|---|
| Target Compound | ~1250* | ~3300* | Thione |
| Triazole [7] (X = H) | 1247 | 3278 | Thione |
| Triazole [8] (X = Cl) | 1250 | 3310 | Thione |
| Triazole [9] (X = Br) | 1255 | 3414 | Thione |
Pyrazole Derivatives
Pyrazole-containing compounds, such as 4-{3-amino-4-[(4-methylphenyl)-hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide (compound ii; IC₅₀ 1.92 ± 0.01 μM against LOX), highlight the role of pyrazole in enzyme inhibition. The target’s pyrazole moiety, substituted with thiophen-2-yl and p-tolyl groups, may improve hydrophobic interactions compared to simpler analogues .
Table 2: LOX Inhibition by Pyrazole Analogues
Benzamide Analogues
The 4-methoxybenzamide group is shared with 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) and 4-methoxy-N-(4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8g) from and . These compounds exhibit antimicrobial activity, suggesting the target’s benzamide group may contribute to similar bioactivity. Substituent differences (e.g., trifluoromethyl vs. nitro groups) influence electronic properties and solubility .
Q & A
Basic Research Questions
Q. What are the core structural motifs of this compound, and how do they influence its reactivity?
- The compound integrates a 1,2,4-triazole ring, thiophene , 4-nitrophenyl , p-tolyl , and pyrazoline moieties. The thioether linkage between the triazole and pyrazoline groups introduces steric and electronic effects, while the 4-methoxybenzamide tail influences solubility and hydrogen-bonding potential.
- Methodological Insight : Computational modeling (e.g., DFT) can predict electron distribution, while X-ray crystallography validates spatial arrangements. Substituents like the nitro group act as electron-withdrawing agents, directing electrophilic substitution reactions .
Q. What synthetic routes are reported for analogous 1,2,4-triazole derivatives?
- Key steps include:
- Thiosemicarbazide cyclization to form the triazole core (reflux in ethanol with phenylisothiocyanate) .
- Mannich reactions for introducing thiophene or aryl groups .
- Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) for attaching the benzamide moiety .
- Critical Parameters : Solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (60–80°C) significantly impact yield .
Q. How is biological activity screening typically conducted for such compounds?
- In vitro assays : Antimicrobial (MIC against S. aureus and E. coli), anticancer (IC50 in MCF-7 or HeLa cells), and enzyme inhibition (e.g., COX-2 or α-glucosidase).
- Methodology :
- Dose-response curves to determine IC50 values .
- Molecular docking to assess binding affinity with target proteins (e.g., PDB: 1CX2 for COX-2) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Problem : Competing N1 vs. N2 alkylation in 1,2,4-triazoles leads to mixed products.
- Solutions :
- Use bulky directing groups (e.g., p-tolyl) to sterically hinder undesired positions .
- Microwave-assisted synthesis enhances reaction specificity and reduces byproducts .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Case Study : A compound predicted to inhibit COX-2 (docking score: −9.2 kcal/mol) shows weak experimental IC50 (>100 µM).
- Resolution Strategies :
- Solvent effects : Simulate explicit solvent models (e.g., water vs. DMSO) in docking studies .
- Metabolic stability : Test liver microsome stability to rule out rapid degradation .
Q. What role do tautomeric equilibria play in the compound’s reactivity?
- Thione-thiol tautomerism in the triazole-thioether moiety alters electrophilicity. For example, the thione form favors nucleophilic attack at sulfur, while the thiol form participates in redox reactions .
- Analytical Tools :
- Variable-temperature NMR to monitor tautomer populations.
- UV-Vis spectroscopy to track pH-dependent shifts (e.g., pKa ~6.5 for thiol-thione transition) .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- Case : Initial synthesis yields 45% at 80°C; scaling to 10 mmol reduces yield to 28%.
- Optimization Approaches :
- Flow chemistry for better heat and mass transfer .
- Catalyst screening : Pd/C or Ni nanoparticles for Suzuki couplings .
Methodological Recommendations
- Characterization : Use HRMS-ESI for exact mass validation and NOESY to confirm stereochemistry in pyrazoline rings .
- Troubleshooting : If crystallization fails, employ solvent diffusion (e.g., hexane/ethyl acetate) or seeding techniques .
- Data Reproducibility : Report reaction conditions in detail (e.g., “dry ethanol” vs. “95% ethanol”) to mitigate solvent impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
